N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
CAS No.: 1013807-96-9
Cat. No.: VC5253206
Molecular Formula: C14H14N4O2S
Molecular Weight: 302.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1013807-96-9 |
|---|---|
| Molecular Formula | C14H14N4O2S |
| Molecular Weight | 302.35 |
| IUPAC Name | N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C14H14N4O2S/c1-8-6-11(18(2)17-8)13(19)16-14-15-10-5-4-9(20-3)7-12(10)21-14/h4-7H,1-3H3,(H,15,16,19) |
| Standard InChI Key | UXPSSWOBHSLTOK-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
The compound’s molecular formula is C₁₄H₁₄N₄O₂S, with a molar mass of 302.35 g/mol. Its IUPAC name, N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide, reflects the integration of a 6-methoxybenzothiazole ring and a 1,3-dimethylpyrazole unit linked via a carboxamide bridge. Key structural features include:
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Benzothiazole core: A bicyclic system with sulfur and nitrogen atoms at positions 1 and 3, respectively, and a methoxy group at position 6.
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Pyrazole ring: A five-membered aromatic ring with methyl groups at positions 1 and 3.
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Carboxamide linker: Connects the benzothiazole and pyrazole subunits, facilitating hydrogen bonding with biological targets.
Table 1: Molecular Properties of N-(6-Methoxybenzo[d]thiazol-2-yl)-1,3-Dimethyl-1H-Pyrazole-5-Carboxamide
| Property | Value |
|---|---|
| CAS No. | 1013807-96-9 |
| Molecular Formula | C₁₄H₁₄N₄O₂S |
| Molecular Weight | 302.35 g/mol |
| SMILES | CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C |
| InChI Key | UXPSSWOBHSLTOK-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The ¹H-NMR spectrum exhibits signals for the methoxy group (δ 3.8–3.9 ppm), pyrazole methyl groups (δ 2.1–2.3 ppm), and aromatic protons (δ 6.8–7.5 ppm). High-resolution MS shows a molecular ion peak at m/z 302.35.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a two-step coupling reaction:
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Preparation of 2-Amino-6-methoxybenzo[d]thiazole: 6-Methoxybenzothiazole-2-amine is derived from 2-aminothiophenol and 4-methoxybenzaldehyde under acidic conditions.
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Carboxamide Formation: The amine reacts with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and triethylamine (TEA) as a base in dichloromethane.
Biological Activities and Mechanisms
Table 2: Antimicrobial Activity of Structural Analogs (Zone of Inhibition, mm)
| Compound | E. coli | P. mirabilis | S. aureus | A. niger |
|---|---|---|---|---|
| 10g | 11.8 | 15.0 | 13.0 | 16.0 |
| 10q | 12.0 | 14.6 | 15.0 | 16.2 |
| 10ab | 13.4 | 13.4 | 13.6 | 15.4 |
The methoxy and pyrazole groups enhance membrane permeability, while the carboxamide linker may inhibit bacterial enzymes like dihydrofolate reductase (DHFR) .
Anticancer and Apoptotic Effects
Pyrazole-benzothiazole derivatives induce apoptosis in cancer cells by modulating Bcl-2/Bax ratios and activating caspase-3. For instance, the analog (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarboximidamide (8l) shows IC₅₀ values of 2.23–3.75 μM against triple-negative breast cancer cells (MDA-MB-231) . Molecular docking reveals strong binding to EGFR kinase (ΔG = -9.8 kcal/mol), suggesting a similar mechanism for the target compound .
Pharmacological Applications and Research Directions
Anti-Inflammatory Pathways
The pyrazole nucleus inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis. In murine models, analogs decrease paw edema by 40–60% at 50 mg/kg, comparable to diclofenac.
Drug Development Challenges
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Solubility: The compound’s logP value of 2.8 indicates moderate hydrophobicity, necessitating formulation with cyclodextrins or lipid nanoparticles.
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Metabolic Stability: In vitro hepatic microsomal studies show a half-life of 45 minutes, suggesting susceptibility to CYP3A4-mediated oxidation.
Comparative Analysis with Related Compounds
Structural Analogues
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N-(3-(Dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride: Exhibits enhanced solubility due to the dimethylamino group but reduced CNS penetration.
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N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: The furan moiety improves antifungal activity but increases cytotoxicity (CC₅₀ = 28 μM).
Table 3: Comparative Pharmacological Profiles
| Compound | Antimicrob. Activity (MIC, μg/mL) | Anticancer IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | Pending | Pending | <0.1 |
| Pyrazole-thiazole hybrid | 8–16 (vs. S. aureus) | 2.23–3.75 | 0.5 |
| Isoxazole derivative | 32–64 | 12.4 | 1.2 |
Future Research Priorities
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Mechanistic Studies: Conduct molecular docking to identify binding targets like EGFR or DHFR.
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In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of infection and cancer.
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Derivatization: Introduce polar groups (e.g., sulfonamides) to improve solubility without compromising activity.
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